2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone
Description
Properties
Molecular Formula |
C24H19ClN2O2S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,5-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H19ClN2O2S/c1-15-7-8-16(2)21(13-15)27-23(29)19-5-3-4-6-20(19)26-24(27)30-14-22(28)17-9-11-18(25)12-10-17/h3-13H,14H2,1-2H3 |
InChI Key |
HHQUOVBNMQZGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This classical method begins with anthranilic acid derivatives as precursors. The quinazolinone core is formed via cyclization under thermal conditions. For the target compound, 3-(2,5-dimethylphenyl)anthranilic acid reacts with 2-(4-chlorophenyl)-2-oxoethyl thioacetate in the presence of acetic anhydride.
Key Steps:
-
Acylation : Anthranilic acid is acylated with chloroacetyl chloride to form 2-chloromethyl-1,3-benzoxazin-4-one .
-
Ring Closure : Heating with acetic anhydride induces cyclization to yield the quinazolinone scaffold.
-
Thioether Formation : The sulfanyl group is introduced via nucleophilic substitution using sodium sulfide or thiourea derivatives.
Optimization Data:
One-Pot Synthesis Under Ultrasonic Irradiation
Reaction Mechanism
This streamlined approach combines anthranilic acid , acetic anhydride , and 2,5-dimethylbenzylamine under ultrasonic irradiation. The sulfanyl group is introduced in situ using 2-(4-chlorophenyl)-2-oxoethyl mercaptan .
Advantages:
Performance Metrics:
Oxidative Coupling with o-Aminobenzamides
Methodology
A novel oxidative method employs o-aminobenzamide and 4-chlorostyrene in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. The sulfanyl group is appended post-cyclization using 2-mercapto-2-(4-chlorophenyl)acetone .
Critical Observations:
Reaction Conditions:
Solid-Phase Combinatorial Synthesis
Protocol
Adapted from patent literature, this method immobilizes anthranilic acid on Wang resin. Sequential reactions with 2,5-dimethylphenyl isocyanate and 2-(4-chlorophenyl)-2-oxoethyl thiol yield the target compound after cleavage.
Benefits:
Resin Loading Data:
Solvent-Free Synthesis Using PEG-400
Green Chemistry Approach
Polyethylene glycol (PEG-400) acts as a phase-transfer catalyst in a solvent-free reaction between 2-chloromethyl-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one and 2-(4-chlorophenyl)-2-oxoethyl thiol .
Highlights:
Comparative Data:
Silver Nanocatalyst-Mediated Synthesis
Nanoparticle-Driven Cyclization
Biosynthesized silver nanoparticles (Ag NPs) catalyze the reaction between 2-amino-N-(2,5-dimethylphenyl)benzamide and 2-(4-chlorophenyl)-2-oxoethyl thioacetate in ethanol.
Characterization:
Catalytic Performance:
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Niementowski | 78–82% | 6–8 hours | Moderate | High (solvent use) |
| Ultrasonic | 85–88% | 30–60 min | High | Low |
| Oxidative Coupling | 65–70% | 12 hours | Low | Moderate |
| Solid-Phase | 75% | 24 hours | High | Low |
| PEG-400 | 90% | 2 hours | High | Very Low |
| Ag Nanocatalyst | 88–92% | 3 hours | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinones.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives are known for their anticancer properties. Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 and MCF-7 Cell Lines
A study evaluated the anticancer activity of several quinazolinone derivatives, including the compound of interest, against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated that:
- The compound exhibited IC50 values ranging from 10.82 to 29.46 μM/L against HepG2 and 7.09 to 31.85 μM/L against MCF-7.
- The mechanism of action was linked to the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
Broader Biological Activities
Beyond anticancer properties, quinazolinones have been reported to exhibit a range of biological activities:
- Antimicrobial Effects : Some derivatives show promise as antibacterial and antifungal agents, expanding their potential therapeutic applications .
- Anti-inflammatory Properties : Certain studies have indicated that quinazolinones may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
Data Table: Summary of Anticancer Activity
| Cell Line | IC50 Value (μM/L) | Mechanism |
|---|---|---|
| HepG2 | 10.82 - 29.46 | DHFR Inhibition |
| MCF-7 | 7.09 - 31.85 | TS Inhibition |
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to the simpler 3-ethyl or 3-phenyl substituents in analogues . This may enhance membrane permeability but reduce aqueous solubility.
- The sulfanyl linkage in the target compound and its ethyl analogue () contrasts with the sulfonamide group in compound 1e (), which introduces hydrogen-bonding capacity and polarity .
Impact of Chlorine Substitution :
- Chlorine at the 4-position of the phenyl ring (common in the target compound and 1e ) is associated with enhanced biological activity in kinase inhibitors due to electron-withdrawing effects and improved target binding .
Thermal Stability :
Key Insights:
- The target compound’s synthesis likely follows methods analogous to , where diazonium salt coupling or sulfanyl alkylation is employed to introduce the 4-chlorophenyl-2-oxoethylsulfanyl group .
- The absence of reported spectral data for the target compound limits direct comparison, but compound 1e’s IR and NMR profiles () highlight the diagnostic C=O lactam stretch (~1670 cm⁻¹) and aromatic proton environments common to quinazolinones .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H19ClN2O3S2
- Molecular Weight : 483.00 g/mol
- CAS Number : 374912-44-4
Synthesis
The synthesis of quinazolinone derivatives typically involves multi-step reactions that include cyclization and substitution processes. The specific synthetic route for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods such as:
- Condensation reactions involving appropriate thioketones and amines.
- Cyclization to form the quinazolinone core.
Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. In vitro studies indicate that 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone exhibits cytotoxic effects against various cancer cell lines. For instance:
- Caco-2 Cells : The compound significantly decreased cell viability (39.8% compared to untreated controls) in studies evaluating anticancer activity against colorectal cancer models .
- MCF-7 Cells : Similar compounds demonstrated potent cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
Quinazolinones are also recognized for their antimicrobial properties:
- Bacterial Inhibition : The compound has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), showing potential in reducing bacterial viability through mechanisms that involve inhibiting penicillin-binding proteins (PBPs) .
- Fungal Activity : Some derivatives exhibit antifungal properties, though specific data on this compound's efficacy is limited.
Anti-inflammatory Effects
Research suggests that quinazolinone derivatives may possess anti-inflammatory properties. Compounds in this class have been noted to reduce inflammatory markers in various models, indicating potential applications in treating inflammatory diseases.
The mechanisms by which 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone exerts its biological effects are likely multifaceted:
- Inhibition of Enzyme Activity : Interaction with enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
- Disruption of Cellular Processes : Interfering with DNA replication and repair mechanisms.
Case Studies
- In Vitro Studies : A study reported that compounds similar to this quinazolinone derivative showed significant cytotoxicity against prostate cancer cell lines (PC3) with IC50 values ranging from 27.2% to 31.9% depending on the specific derivative used .
- Synergistic Effects : Another study highlighted the potential for these compounds to synergize with existing antibiotics, enhancing their efficacy against resistant bacterial strains when combined with β-lactam antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted quinazolinone precursors with thiol-containing intermediates. Key steps include:
- Thioether linkage formation : Reacting 2-mercaptoquinazolinone derivatives with α-haloketones (e.g., 2-(4-chlorophenyl)-2-oxoethyl halides) under basic conditions .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of substituents, X-ray crystallography for absolute configuration (as seen in structurally similar quinazolinones ), and HPLC-MS for purity (>95%).
- Example protocol : A split-plot design with replicates (as in agricultural chemistry studies ) can optimize reaction yields by varying solvents (DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. DBU).
Q. How can researchers screen this compound for biological activity?
- Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or anticancer activity in quinazolinones with chloro/alkyl substituents ):
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ comparisons to controls like 5-fluorouracil.
- Antioxidant : DPPH radical scavenging assay, referencing phenolic compound analysis methods .
Q. What computational tools are suitable for predicting physicochemical properties?
- LogP : SwissADME or Molinspiration for lipophilicity.
- Solubility : ALOGPS 2.1 with atom-type descriptors.
- Bioactivity : PASS Online for target prediction (e.g., kinase inhibition).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Answer :
- Variable substituents : Compare analogs with 4-chlorophenyl vs. 4-fluorophenyl at the thioether position, and 2,5-dimethylphenyl vs. 4-methoxyphenyl at the quinazolinone N3 position .
- Biological testing : Use a matrix design (e.g., 4x4 factorial) to assess synergistic effects of substituents on activity (Table 1).
Table 1 : Example SAR Matrix for Analogs
| Substituent (R1) | Substituent (R2) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 4-Cl | 2,5-dimethyl | 8.2 | 12.3 |
| 4-F | 2,5-dimethyl | 10.5 | 15.8 |
| 4-Cl | 4-OCH₃ | 15.7 | 25.4 |
Q. How should researchers address contradictions in reported bioactivity data for quinazolinone derivatives?
- Answer : Contradictions often arise from assay variability or structural misinterpretation. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.
- Structural verification : Use single-crystal X-ray data to resolve ambiguities (e.g., thiadiazole vs. thiazole ring conformers ).
- Meta-analysis : Compare datasets from PubMed and SciFinder while excluding non-peer-reviewed sources (e.g., commercial databases like BenchChem ).
Q. What experimental designs are optimal for studying environmental fate and toxicity?
- Answer : Follow frameworks like Project INCHEMBIOL :
- Phase 1 : Determine octanol-water partition coefficients (log Kow) and hydrolysis rates under varying pH.
- Phase 2 : Acute toxicity assays using Daphnia magna or Danio rerio, with LC₅₀ calculations.
- Phase 3 : Long-term ecosystem modeling to assess bioaccumulation potential.
Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties in this compound?
- Answer :
- X-ray crystallography : Resolve absolute configuration of the quinazolinone core and thioether linkage (as in ).
- ECD spectroscopy : Compare experimental electronic circular dichroism with TD-DFT calculations to assign stereocenters.
- Dynamic NMR : Detect rotational barriers in the 2,5-dimethylphenyl group at variable temperatures.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
